

## (S)-Tco-peg2-NH2 molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (S)-Tco-peg2-NH2 |           |
| Cat. No.:            | B12388263        | Get Quote |

An In-depth Technical Guide to **(S)-Tco-peg2-NH2**: A Core Component in Bioorthogonal Conjugation

For researchers, scientists, and drug development professionals, the strategic assembly of complex biomolecular conjugates is a cornerstone of innovation. **(S)-Tco-peg2-NH2** is a key enabling reagent in this field, acting as a bifunctional linker for the precise and efficient coupling of molecules. This guide provides a technical overview of its properties, applications, and the experimental protocols for its use, with a focus on its role in antibody-drug conjugate (ADC) development.

## Core Properties of (S)-Tco-peg2-NH2

**(S)-Tco-peg2-NH2** is a chemical linker that features a trans-cyclooctene (TCO) group, a two-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) functional group. The TCO moiety is central to its utility, participating in exceptionally fast and selective bioorthogonal reactions.



| Property          | Value                                    | Citation(s) |
|-------------------|------------------------------------------|-------------|
| Molecular Formula | C15H28N2O4                               | [1][2]      |
| Molecular Weight  | 300.39 g/mol                             | [1][2]      |
| Functionality     | ADC Linker containing 2 PEG units        | [1]         |
| Reactive Groups   | TCO (trans-cyclooctene) and Amine (-NH2) |             |

### The Chemistry of TCO-Tetrazine Ligation

The TCO group of **(S)-Tco-peg2-NH2** is specifically designed to react with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is a cornerstone of "click chemistry" and is prized for several key advantages in bioconjugation:

- Exceptional Speed: The TCO-tetrazine ligation is among the fastest bioorthogonal reactions known, proceeding rapidly even at low reactant concentrations.
- High Specificity and Bioorthogonality: The reaction is highly selective, occurring exclusively between the TCO and tetrazine groups, without cross-reactivity with other functional groups present in a complex biological milieu.
- Biocompatibility: The reaction proceeds under mild conditions (aqueous buffers, room temperature) and does not require cytotoxic catalysts like copper, making it ideal for use in living systems.
- Stability: The resulting dihydropyridazine bond is stable, ensuring the integrity of the final conjugate.

The amine group on **(S)-Tco-peg2-NH2** provides a versatile handle for conjugation to a molecule of interest (e.g., a cytotoxic drug) through standard amine-reactive chemistry, such as the formation of an amide bond with a carboxylic acid or an activated ester.



# Application in Antibody-Drug Conjugate (ADC) Development

A primary application for **(S)-Tco-peg2-NH2** is in the construction of ADCs. In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.

The general mechanism of action for an ADC constructed with a TCO-based linker involves:

- Systemic Circulation: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the drug.
- Tumor Targeting: The mAb component of the ADC specifically binds to its target antigen on cancer cells.
- Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
- Drug Release: Inside the cell, the linker may be designed to be cleaved by lysosomal enzymes or other intracellular triggers, releasing the cytotoxic payload.
- Apoptosis: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell.

Below is a diagram illustrating the general mechanism of action for an ADC.



Click to download full resolution via product page

Caption: General mechanism of action for an antibody-drug conjugate (ADC).



# Experimental Protocol: Two-Step ADC Synthesis using (S)-Tco-peg2-NH2

This protocol outlines a general two-step workflow for the synthesis of an ADC, where a drug is first conjugated to **(S)-Tco-peg2-NH2**, and the resulting TCO-functionalized drug is then ligated to a tetrazine-modified antibody.

Step 1: Conjugation of (S)-Tco-peg2-NH2 to a Carboxylic Acid-Containing Drug

- Activation of the Drug:
  - Dissolve the carboxylic acid-containing drug in an anhydrous organic solvent (e.g., DMF or DMSO).
  - Add 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of an NHS ester (e.g., Sulfo-NHS) to the drug solution.
  - Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug.
- Conjugation to (S)-Tco-peg2-NH2:
  - Dissolve (S)-Tco-peg2-NH2 in the same anhydrous solvent.
  - Add the solution of (S)-Tco-peg2-NH2 to the activated drug solution.
  - Stir the reaction at room temperature overnight.
- Purification:
  - Purify the resulting TCO-PEG2-Drug conjugate by reverse-phase HPLC.
  - Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Step 2: Ligation of TCO-PEG2-Drug to a Tetrazine-Modified Antibody

Preparation of the Tetrazine-Modified Antibody:



- Modify a monoclonal antibody with a tetrazine moiety using a commercially available
   Tetrazine-NHS ester. This typically involves reacting the antibody in a suitable buffer (e.g., PBS, pH 7.4) with a molar excess of the Tetrazine-NHS ester.
- Purify the tetrazine-modified antibody using a desalting column to remove excess, unreacted tetrazine reagent.
- TCO-Tetrazine Ligation:
  - Dissolve the purified TCO-PEG2-Drug in an aqueous buffer (e.g., PBS).
  - Add the TCO-PEG2-Drug solution to the tetrazine-modified antibody solution. A slight molar excess of the TCO-PEG2-Drug may be used.
  - Incubate the reaction mixture for 1-2 hours at room temperature or 4°C for longer incubation times.
- Purification and Characterization of the ADC:
  - Purify the final ADC from any unreacted components using size-exclusion chromatography.
  - Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
  - Store the purified ADC at 4°C.

The following diagram illustrates the experimental workflow for the synthesis of an ADC using **(S)-Tco-peg2-NH2**.





Click to download full resolution via product page

Caption: Experimental workflow for ADC synthesis using (S)-Tco-peg2-NH2.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [(S)-Tco-peg2-NH2 molecular weight and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388263#s-tco-peg2-nh2-molecular-weight-and-chemical-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com